7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride
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Overview
Description
7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74112 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both benzofuran and piperidine moieties in its structure makes it an interesting subject for various scientific studies.
Scientific Research Applications
7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
The primary target of 7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is human mast cell tryptase . Tryptase is a serine protease predominantly found in mast cells and has been implicated in a variety of disease processes such as asthma, atopic dermatitis, and fibrotic diseases.
Mode of Action
7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride: acts as a potent, nonpeptide inhibitor of human mast cell tryptase . By inhibiting tryptase, the compound can potentially reduce the release of inflammatory mediators from mast cells, thereby alleviating symptoms associated with diseases where mast cell activation plays a key role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a benzofuran derivative and a piperidine derivative, which are then subjected to cyclization reactions using catalysts and specific reaction conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of various substituted derivatives of the original compound .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A compound with a similar structure and biological activity.
Uniqueness
7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)15-9-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBURXKFOLXUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCNCC3)CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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